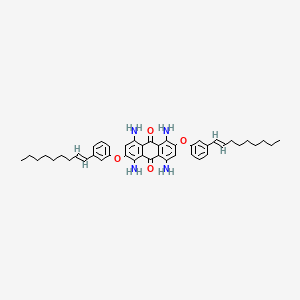
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. The starting materials often include anthraquinone derivatives, which undergo a series of substitutions and additions to introduce the amino and phenoxy groups. Common reagents used in these reactions include amines, phenols, and various catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organic materials and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of high-performance polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups facilitate binding to active sites, while the phenoxy groups enhance its stability and solubility. Pathways involved in its action include inhibition of specific enzymes and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other anthraquinone derivatives such as:
- 2,3,5,6-Tetraamino-2,5-cyclohexadiene-1,4-dione
- 2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone .
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-(non-1-en-1-yl)phenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and phenoxy groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C44H52N4O4 |
|---|---|
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,6-bis[3-[(E)-non-1-enyl]phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C44H52N4O4/c1-3-5-7-9-11-13-15-19-29-21-17-23-31(25-29)51-35-27-33(45)37-39(41(35)47)43(49)38-34(46)28-36(42(48)40(38)44(37)50)52-32-24-18-22-30(26-32)20-16-14-12-10-8-6-4-2/h15-28H,3-14,45-48H2,1-2H3/b19-15+,20-16+ |
Clé InChI |
XKEFTXFHFDXJPK-MXWIWYRXSA-N |
SMILES isomérique |
CCCCCCC/C=C/C1=CC(=CC=C1)OC2=C(C3=C(C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)/C=C/CCCCCCC)N)C(=C2)N)N |
SMILES canonique |
CCCCCCCC=CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C=CCCCCCCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


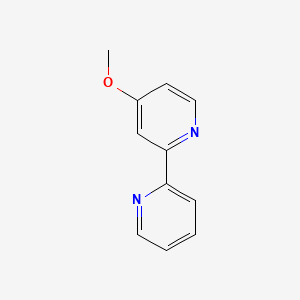

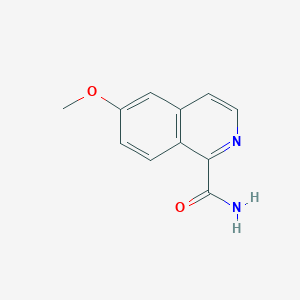
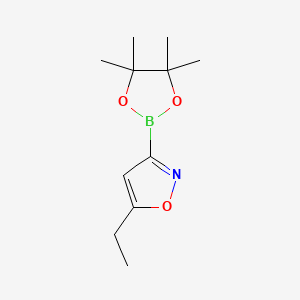
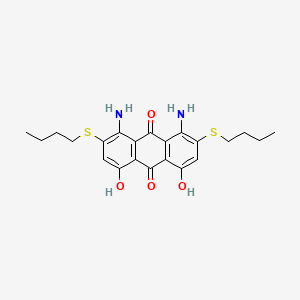
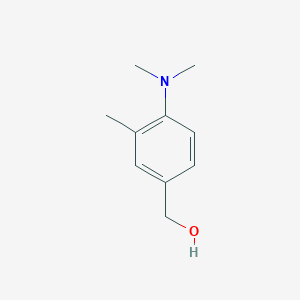
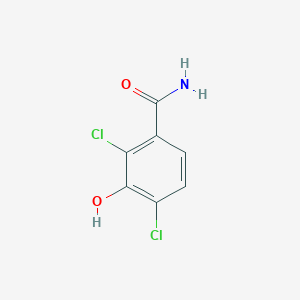
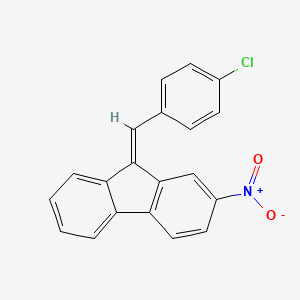
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
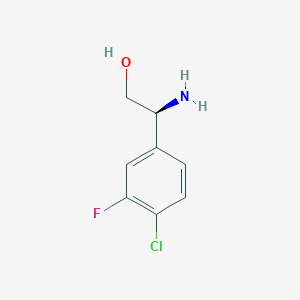
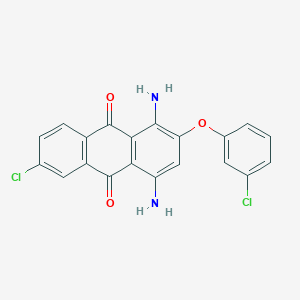
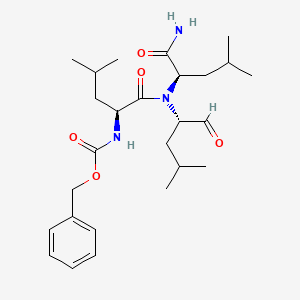
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)
